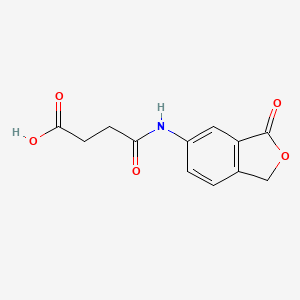

N-(3-Oxo-1,3-dihydro-isobenzofuran-5-yl)-succinamic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3-Oxo-1,3-dihydro-isobenzofuran-5-yl)-isonicotinamide” is a compound with the molecular formula C14H10N2O3 . It has a molecular weight of 254.24 g/mol .

Molecular Structure Analysis

The compound “N-(3-Oxo-1,3-dihydro-isobenzofuran-5-yl)-isonicotinamide” has a complex structure with a benzofuran core . The InChI representation of the molecule is InChI=1S/C14H10N2O3/c17-13 (9-3-5-15-6-4-9)16-11-2-1-10-8-19-14 (18)12 (10)7-11/h1-7H,8H2, (H,16,17) .

Physical and Chemical Properties Analysis

The compound “N-(3-Oxo-1,3-dihydro-isobenzofuran-5-yl)-isonicotinamide” has a molecular weight of 254.24 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 . Its exact mass is 254.06914219 g/mol .

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

N-(3-Oxo-1,3-dihydro-isobenzofuran-5-yl)-succinamic acid derivatives have been synthesized and evaluated for their biological activities. For example, compounds related to this acid, such as 2-(Aryl(thiophen-2-yl)methyl)succinic acids, have shown promising antimicrobial and antioxidant properties. These compounds have been screened for their antifungal and antibacterial activity, as well as for their ability to scavenge free radicals like DPPH radicals (Raghavendra et al., 2017).

Antimicrobial Properties

The antimicrobial properties of this compound derivatives have been explored. For instance, phthalimides and succinimides substituted with 1,3,4-oxadiazole rings have been synthesized and exhibited good to moderate antibacterial activity against microorganisms like Staphylococcus aureus and Escherichia coli (Al-Azzawi & Yaseen, 2011).

Application in Inhibiting Caspase-3

A novel potent and selective inhibitor of caspase-3, an important enzyme in various human disorders, has been developed using a derivative of this acid. The synthesized molecule represents a constrained form of the tetrapeptide Ac-DEVD-H, indicating potential applications in medical research and therapy (Micale et al., 2004).

Structural and Spectroscopic Studies

Complexes derived from copper(II)/succinamic acid reaction systems have been synthesized and characterized, showing different coordination modes in their structures. This research provides insight into the structural and spectroscopic properties of such complexes, which could be useful in various fields like material science and coordination chemistry (Lazarou et al., 2010).

Germination Inhibitory Constituents

Compounds related to this compound have been identified as germination inhibitory constituents in plants. These compounds, including (5-Butyl-3-oxo-2,3-dihydrofuran-2-yl)-acetic acid, have shown significant inhibitory effects on the germination of seeds like lettuce, indicating potential applications in agriculture (Oh et al., 2002).

Propriétés

IUPAC Name |

4-oxo-4-[(3-oxo-1H-2-benzofuran-5-yl)amino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c14-10(3-4-11(15)16)13-8-2-1-7-6-18-12(17)9(7)5-8/h1-2,5H,3-4,6H2,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGPQFBHRKQDCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)NC(=O)CCC(=O)O)C(=O)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-YL)piperazin-1-YL]ethanol](/img/structure/B1299234.png)